Isbufylline

Description

Structure

3D Structure

Properties

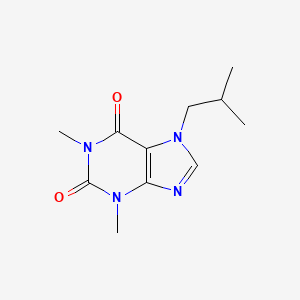

IUPAC Name |

1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-7(2)5-15-6-12-9-8(15)10(16)14(4)11(17)13(9)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUWQSQEVISUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046767 | |

| Record name | Isbufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

90162-60-0 | |

| Record name | Isbufylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90162-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isbufylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090162600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isbufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISBUFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8Z5F38D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isbufylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isbufylline, a xanthine derivative, exerts its pharmacological effects primarily through a dual mechanism of action: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. These actions culminate in bronchodilatory and anti-inflammatory effects, making it a compound of interest for respiratory diseases. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate two key signaling pathways:

-

Adenosine Receptor Antagonism: this compound also functions as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3). Adenosine, a ubiquitous signaling nucleoside, can induce bronchoconstriction in asthmatic patients. By blocking adenosine receptors, this compound mitigates these bronchoconstrictive effects. The antagonism of A2B receptors on mast cells, for instance, can prevent the release of histamine and other bronchoconstrictor mediators. Similar to its PDE inhibition profile, specific binding affinities (Ki) of this compound for the different adenosine receptor subtypes are not extensively documented. However, theophylline, a structurally similar xanthine, exhibits affinity for A1, A2A, and A2B receptors in the micromolar range.[6][7][8]

Signaling Pathway of this compound's Action

Caption: Signaling pathway of this compound's dual mechanism of action.

Quantitative Data

Precise quantitative data for this compound's interaction with specific PDE isoforms and adenosine receptor subtypes are limited in publicly available literature. However, data for the structurally related and well-studied xanthine, theophylline, provide a valuable comparative reference for its potential activity profile.

Table 1: Comparative Inhibitory Activity (IC50) of Theophylline against Phosphodiesterase Isoforms

| PDE Isoform | Theophylline IC50 (µM) | Reference |

| PDE1 | ~100 | General literature |

| PDE2 | ~100 | General literature |

| PDE3 | ~30-100 | [2] |

| PDE4 | ~10-100 | [2] |

| PDE5 | ~30-100 | [9] |

Note: These are approximate values from various sources and should be considered as indicative of non-selective inhibition.

Table 2: Comparative Binding Affinity (Ki) of Theophylline for Adenosine Receptor Subtypes

| Receptor Subtype | Theophylline Ki (µM) | Reference |

| Adenosine A1 | 13 | [8][10] |

| Adenosine A2A | 10 | [10][11] |

| Adenosine A2B | 15 | [6][10] |

| Adenosine A3 | >100 | [10] |

Table 3: Inhibitory Activity of this compound on Bronchoconstrictor Responses in Guinea Pig Bronchi

| Agonist | This compound IC50 (µM) |

| Capsaicin | 21 |

| Carbachol | 36 |

| Non-Adrenergic, Non-Cholinergic (NANC) Nerve Stimulation | 47 |

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against various PDE isoforms.

Experimental Workflow: PDE Inhibition Assay

References

- 1. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. pnas.org [pnas.org]

- 9. Treatment of Cardiovascular Dysfunction With PDE5-Inhibitors – Temperature Dependent Effects on Transport and Metabolism of cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Isbufylline: A Technical Guide for Researchers

For Drug Development Professionals, Researchers, and Scientists

Abstract

Isbufylline, a xanthine derivative, has demonstrated a distinct pharmacological profile characterized by potent anti-bronchospastic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel respiratory therapeutics. All quantitative data has been summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of this compound's pharmacological properties.

Introduction

This compound (1,3-dimethyl-7-isobutylxanthine) is a methylxanthine derivative developed for the treatment of respiratory diseases.[1][2] Like other xanthines, its pharmacological effects are primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[3] Notably, preclinical studies suggest that this compound possesses a more favorable therapeutic index compared to the archetypal xanthine, theophylline, exhibiting significant anti-inflammatory and anti-bronchospastic effects with a reduced propensity for central nervous system and cardiovascular side effects.

Mechanism of Action

The dual mechanism of action of this compound, involving phosphodiesterase inhibition and adenosine receptor antagonism, contributes to its therapeutic effects in the airways.

Phosphodiesterase (PDE) Inhibition

Adenosine Receptor Antagonism

Adenosine, an endogenous nucleoside, can induce bronchoconstriction in asthmatic patients.[8] Xanthines, including this compound, act as competitive antagonists at adenosine receptors.[8] There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3.[9] The antagonism of these receptors, particularly A1 and A2B in the airways, is thought to contribute to the bronchodilatory effects of xanthine derivatives. Specific binding affinity (Ki) values for this compound at the different adenosine receptor subtypes have not been reported in the available literature.

Anti-Inflammatory Signaling

Preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory properties.[1] This is demonstrated by its ability to inhibit eosinophil infiltration and the extravasation of protein into the airways of guinea pigs.[1] The anti-inflammatory effects of xanthine derivatives like theophylline have been linked to the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[7][10] It is plausible that this compound shares this mechanism, thereby reducing the expression of inflammatory genes in the airways.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily characterized in preclinical models of bronchoconstriction and airway inflammation.

Anti-Bronchospastic Activity

In vivo and in vitro studies in guinea pigs have demonstrated the potent anti-bronchospastic effects of this compound. It has been shown to inhibit bronchoconstriction induced by various stimuli, including acetylcholine, capsaicin, and neurokinin A.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound on Bronchoconstriction in Guinea Pig Bronchial Preparations [2]

| Inducing Agent | Concentration of Inducing Agent | This compound IC50 (µM) [95% Confidence Limits] |

| Capsaicin | 0.3 µM | 21 [19-25] |

| Carbachol | 0.3 µM | 36 [30-43] |

| Neurokinin A | 0.1 µM | > 100 |

| Electrical Field Stimulation (NANC) | 20 Hz | 47 |

NANC: Non-Adrenergic, Non-Cholinergic

Anti-Inflammatory Activity

This compound has been shown to inhibit key events in airway inflammation. In actively immunized guinea pigs, this compound (106 µmol/kg, i.p.) inhibited antigen-induced eosinophil infiltration into the bronchoalveolar lavage fluid.[1] At the same dose, it also inhibited capsaicin-induced extravasation of protein into the airways.[1]

Pharmacokinetics

A study on the metabolism of this compound in humans following oral administration has identified its primary metabolic pathways.[11]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Metabolism: this compound is extensively metabolized in humans. The main plasma metabolites are 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, 1,3-dimethyl-7-(2-hydroxy-2-methyl-propyl) xanthine, and 1-methyl-7-(2-methyl-propyl) xanthine.[11]

-

Excretion: The primary route of elimination is through biotransformation and subsequent renal excretion of its metabolites.[11] Unchanged this compound is not detected in the urine.[11] The major urinary metabolite is 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, accounting for approximately 49% of the administered dose.[11]

Experimental Protocols

Acetylcholine-Induced Bronchospasm in Guinea Pigs (In Vivo)

This model is used to assess the bronchodilator activity of a compound.

-

Animal Model: Male guinea pigs are typically used.

-

Anesthesia: Animals are anesthetized, often with an agent like urethane.

-

Surgical Preparation: A tracheostomy is performed for artificial ventilation, and catheters are placed for drug administration (e.g., jugular vein) and blood pressure monitoring (e.g., carotid artery).

-

Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph.

-

Procedure:

-

A stable baseline of respiratory parameters is established.

-

An acetylcholine aerosol is administered to induce bronchoconstriction.

-

The test compound (this compound) or vehicle is administered prior to the acetylcholine challenge.

-

The degree of inhibition of the acetylcholine-induced increase in airway resistance and decrease in lung compliance is measured.[12][13][14]

-

Isolated Guinea Pig Bronchial Preparations (In Vitro)

This method allows for the direct assessment of a compound's effect on airway smooth muscle.

-

Tissue Preparation: Bronchial rings are dissected from guinea pig lungs and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Measurement: The bronchial rings are connected to an isometric force transducer to record changes in muscle tension.

-

Procedure:

-

The tissues are allowed to equilibrate under a resting tension.

-

A contractile agent (e.g., carbachol, capsaicin) is added to the organ bath to induce a sustained contraction.

-

Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound) are added to determine its relaxant effect.

-

The concentration of the test compound that produces a 50% relaxation of the pre-contracted tissue (IC50) is calculated.[2]

-

Visualizations

Signaling Pathways

Caption: Proposed mechanism of action of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflows

Caption: In vivo bronchospasm experimental workflow.

Caption: In vitro bronchial relaxation experimental workflow.

Conclusion

This compound is a promising xanthine derivative with a well-documented preclinical profile demonstrating both bronchodilator and anti-inflammatory properties. Its mechanism of action, centered around phosphodiesterase inhibition and adenosine receptor antagonism, provides a strong rationale for its therapeutic potential in respiratory diseases such as asthma and chronic obstructive pulmonary disease. The available pharmacodynamic data in animal models highlights its efficacy in mitigating key features of these conditions. While human pharmacokinetic data has elucidated its metabolic fate, a notable gap remains in the literature regarding specific quantitative data on its interaction with PDE isoforms and adenosine receptor subtypes. Further research to delineate these specific molecular interactions would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts. No clinical trial data for this compound is currently available in the public domain. This technical guide serves as a consolidated resource of the existing preclinical knowledge on this compound, aiming to support and stimulate further investigation into this potentially valuable therapeutic agent.

References

- 1. Capsaicin-induced bronchoconstriction and neuropeptide release in guinea pig perfused lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response [frontiersin.org]

- 3. Theophylline inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactive oxygen species by isoflurane mediates inhibition of nuclear factor κB activation in lipopolysaccharide-induced acute inflammation of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Airway Exposure to 1,3-Beta-d-Glucan Induces Airway Hyperresponsiveness in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fulir.irb.hr [fulir.irb.hr]

Investigating the Adenosine Receptor Antagonism of Isbufylline: A Technical Guide

Abstract

Isbufylline (1,3-dimethyl-7-isobutylxanthine) is a xanthine derivative with demonstrated bronchodilator and anti-inflammatory properties. Like other members of the xanthine class, its mechanism of action is believed to involve, at least in part, the antagonism of adenosine receptors. However, a comprehensive analysis of its direct interaction with adenosine receptor subtypes is not extensively detailed in publicly available literature. This technical guide provides a framework for investigating the adenosine receptor antagonism of this compound. It outlines the canonical signaling pathways of key adenosine receptors, details the standard experimental protocols required for characterization, and presents the pharmacological profile of structurally related xanthines to offer a comparative context. This document serves as a resource for researchers seeking to elucidate the precise molecular pharmacology of this compound and similar compounds.

Introduction to this compound and Adenosine Receptors

This compound is a methylxanthine derivative that has been investigated for its potential therapeutic effects in respiratory diseases. Its pharmacological activities, including bronchodilation and inhibition of inflammatory responses, suggest a complex mechanism of action that may involve multiple molecular targets.[1] Two primary mechanisms are typically associated with xanthines: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. An early pharmacological profile of this compound indicated that it possesses phosphodiesterase inhibitory properties, although potentially at concentrations higher than those required for its spasmolytic effects.[2] The same study noted that this compound has a poor affinity for the A1 adenosine receptor compared to theophylline, which suggests a potentially safer central nervous system (CNS) profile.[2]

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of extracellular adenosine. There are four main subtypes:

-

A1 Adenosine Receptor (A1AR): Typically coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2][3] It also activates phospholipase C (PLC) and modulates various ion channels.[2][4]

-

A2A Adenosine Receptor (A2AAR): Coupled to Gs/olf proteins, its activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[1][5] This pathway is central to its roles in inflammation and neurotransmission.[6][7]

-

A2B Adenosine Receptor (A2BAR): Also coupled to Gs (and Gq) proteins, it is generally a lower-affinity receptor that is activated under conditions of high adenosine concentration, such as inflammation or hypoxia.[5]

-

A3 Adenosine Receptor (A3AR): Coupled to Gi/q proteins, its activation can lead to both inhibition of adenylyl cyclase and activation of PLC.[2]

Antagonism of these receptors, particularly A1 and A2A, by xanthines like caffeine and theophylline is a well-established mechanism contributing to their stimulant and bronchodilator effects.[8]

Quantitative Analysis of Adenosine Receptor Antagonism

Table 1: Adenosine Receptor Binding Affinities (Ki, µM) of Representative Xanthine Antagonists

| Compound | A1 Receptor (Human) | A2A Receptor (Human) | A2B Receptor (Human) | A3 Receptor (Human) |

|---|---|---|---|---|

| Theophylline | 13 | 25 | 13 | >100 |

| Caffeine | 29 | 45 | 31 | >100 |

Data compiled from representative pharmacological studies. Absolute values may vary based on experimental conditions and tissue/cell type used.

Table 2: Functional Antagonism (IC50, µM) of Representative Xanthine Antagonists

| Compound | Assay Type | A1 Receptor (Rat) | A2A Receptor (Rat) |

|---|---|---|---|

| Theophylline | cAMP Inhibition | 39 | - |

| Caffeine | cAMP Inhibition | 70 | - |

Functional data is highly dependent on the specific assay, cell system, and agonist used. These values represent inhibition of agonist-induced activity.

Key Experimental Protocols

To definitively characterize the interaction of this compound with adenosine receptors, standardized biochemical and cellular assays are required. The following protocols describe the essential methodologies.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A) or homogenize tissue known to be rich in the target receptor (e.g., rat brain cortex for A1).[9]

-

Homogenize cells/tissue in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[9]

-

-

Competitive Binding Reaction:

-

In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX for A1AR, [³H]-CGS21680 for A2AAR) near its Kd value, and varying concentrations of the unlabeled test compound (this compound).[10]

-

Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled antagonist).[11]

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).[9][10]

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes but allow unbound radioligand to pass through.[10]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

cAMP Functional Assay for Determining Functional Antagonism (IC50)

This assay measures a compound's ability to block the downstream signaling of a receptor. For A2A and A2B receptors, this involves inhibiting agonist-stimulated cAMP production. For A1 and A3 receptors, it involves reversing agonist-induced inhibition of cAMP.

Methodology:

-

Cell Culture and Plating:

-

Use a cell line (e.g., HEK293) stably expressing the human adenosine receptor subtype of interest.

-

Plate the cells in a suitable format (e.g., 384-well plate) and allow them to adhere overnight.[12]

-

-

Antagonist Pre-incubation:

-

Aspirate the culture medium and add varying concentrations of the antagonist (this compound) to the cells.

-

Include a vehicle control (no antagonist).

-

Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation:

-

Add a fixed concentration of a selective adenosine receptor agonist (e.g., NECA or CGS21680 for A2AAR) to all wells, typically at its EC80 concentration (the concentration that gives 80% of the maximal response).[12]

-

Include control wells with no agonist (baseline) and agonist with no antagonist (maximal stimulation).

-

To prevent cAMP degradation, all stimulation steps are performed in the presence of a PDE inhibitor like IBMX or rolipram.[13]

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[13]

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), LANCE, or ELISA-based assays.[12][14] These kits typically use competitive immunoassays involving a labeled cAMP tracer and a specific antibody.

-

-

Data Analysis:

-

Normalize the data, setting the baseline (no agonist) response to 0% and the maximal agonist response (no antagonist) to 100%.

-

Plot the normalized response against the log concentration of the antagonist (this compound).

-

Fit the resulting dose-response curve using non-linear regression to calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP response.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling cascades and experimental logic.

Caption: A1 Adenosine Receptor (Gi-coupled) Signaling Pathway.

Caption: A2A Adenosine Receptor (Gs-coupled) Signaling Pathway.

Caption: Experimental Workflow for a Competitive Binding Assay.

Conclusion

This compound, as a xanthine derivative, is a compelling candidate for investigation as an adenosine receptor antagonist. While its clinical and in vivo effects on the respiratory system are documented, a detailed quantitative characterization of its interaction with A1, A2A, A2B, and A3 receptor subtypes is necessary to fully elucidate its mechanism of action. The absence of this specific data in the public domain highlights an opportunity for further research. By employing the standardized radioligand binding and functional assay protocols detailed in this guide, researchers can determine the affinity and potency of this compound at each receptor subtype. This information is critical for understanding its pharmacological profile, predicting its therapeutic efficacy and potential side effects, and guiding the development of next-generation xanthine-based therapeutics with improved selectivity and clinical performance.

References

- 1. This compound, a new xanthine derivative, inhibits airway hyperresponsiveness and airway inflammation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacolodynamic profile of this compound a new antibronchospastic xanthine devoid of central excitatory actions [sfera.unife.it]

- 3. The ability of denbufylline to inhibit cyclic nucleotide phosphodiesterase and its affinity for adenosine receptors and the adenosine re-uptake site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physico-chemical properties of the new antibronchospastic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theophylline down-regulates adenosine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The non-selective adenosine antagonist theophylline reverses the effects of dopamine antagonism on tremor, motor activity and effort-based decision-making - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

Isbufylline: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability properties of Isbufylline. The information contained herein is intended to support research and development activities by providing essential data and experimental methodologies.

Core Physicochemical Properties

This compound, with the chemical name 1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione, is a xanthine derivative. A foundational understanding of its physicochemical properties is crucial for formulation development and analytical studies.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Limited quantitative solubility data for this compound is publicly available. A key study by Agostini et al. (1990) details the physicochemical properties, including solubilities, of this compound; however, access to the full-text article to extract specific data is restricted.[1] The publicly available data is summarized below.

Table 1: Quantitative Solubility Data for this compound

| Solvent System | Temperature (°C) | pH | Solubility | Citation |

| Aqueous Buffer | Not Specified | 7.4 | >35.4 µg/mL | [2] |

Further research is required to determine the solubility of this compound in a wider range of aqueous pH values and in various organic solvents commonly used in pharmaceutical development.

Stability Profile

Table 2: Summary of this compound Stability Findings

| Study Type | Conditions | Outcome | Citation |

| Accelerated Stability | Elevated Temperatures (specifics not detailed) | No degradation detected in tablet formulation | [3] |

Comprehensive forced degradation studies are recommended to identify potential degradation products and establish the degradation pathways of this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying the solubility and stability data of this compound. The following sections outline methodologies that can be adapted for these purposes, based on standard pharmaceutical practices.

Solubility Determination

Protocol 1: Equilibrium Solubility in Aqueous and Organic Solvents

This protocol describes the shake-flask method, a common technique for determining equilibrium solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate buffers of varying pH, ethanol, methanol, acetonitrile).

-

Ensure a solid excess of the compound is present in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

References

The Early Discovery and Development of Isbufylline: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Isbufylline (7-isobutyl-1,3-dimethylxanthine) is a xanthine derivative that emerged from research focused on identifying novel therapeutic agents for respiratory diseases. Like other methylxanthines, its pharmacological profile is characterized by bronchodilator and anti-inflammatory properties. This technical guide provides an in-depth overview of the core aspects of its early discovery and development, with a focus on its synthesis, mechanism of action, and preclinical pharmacology. The information presented herein is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.

I. Synthesis of this compound

The synthesis of this compound, a 7-substituted xanthine, can be achieved through the alkylation of a suitable xanthine precursor. A plausible and efficient synthetic route, adapted from established methods for N-alkylation of xanthines, is outlined below. The key step involves the reaction of theophylline (1,3-dimethylxanthine) with an isobutyl halide in the presence of a base.

Proposed Synthetic Pathway:

The synthesis commences with the commercially available theophylline. The presence of an acidic proton at the N7 position allows for facile alkylation.

-

Step 1: Deprotonation of Theophylline. Theophylline is treated with a suitable base, such as sodium hydride (NaH) or a carbonate base like potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF). This deprotonation generates the corresponding anion, which is a potent nucleophile.

-

Step 2: Nucleophilic Substitution. An isobutyl halide, such as isobutyl bromide, is then added to the reaction mixture. The theophylline anion attacks the electrophilic carbon of the isobutyl bromide in a nucleophilic substitution reaction (SN2), leading to the formation of this compound.

-

Step 3: Work-up and Purification. The reaction mixture is then subjected to an aqueous work-up to remove inorganic salts and the solvent. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

II. Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism of action of this compound, consistent with other xanthine derivatives, is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] PDEs are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in a myriad of cellular processes.

By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP. In the context of respiratory pharmacology, the key consequences of this action are:

-

Bronchodilation: Increased cAMP levels in airway smooth muscle cells lead to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates and inactivates myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation and bronchodilation.[2][3]

-

Anti-inflammatory Effects: The elevation of cAMP in inflammatory cells, such as mast cells, eosinophils, and neutrophils, suppresses their activation and the release of inflammatory mediators.[1] This includes the inhibition of cytokine release and the suppression of chemotaxis and degranulation.

III. Preclinical Pharmacology

The preclinical development of this compound focused on characterizing its bronchodilator and anti-inflammatory activities in relevant animal models.

A. In Vitro Studies

In vitro studies on guinea pig bronchial preparations demonstrated the relaxant activity of this compound on tonic bronchial contractions induced by various spasmogens.

| Inducing Agent | This compound IC₅₀ (µM) | Reference |

| Capsaicin (0.3 µM) | 21 (95% CI: 19-25) | [4] |

| Carbachol (0.3 µM) | 36 (95% CI: 30-43) | [4] |

| Neurokinin A (0.1 µM) | > 100 | [4] |

| Electrical Field Stimulation (NANC) | 47 | [4] |

B. In Vivo Studies

In vivo studies in guinea pigs confirmed the anti-inflammatory and bronchodilator effects of this compound.

| Experimental Model | This compound Dose | Effect | Reference |

| Acetylcholine aerosol-induced dyspnea | 106 µmol/kg i.p. | Complete protection | [5] |

| PAF-induced eosinophil infiltration in BALF | 106 µmol/kg i.p. | Inhibition | [5] |

| Antigen-induced eosinophil infiltration in BALF | 106 µmol/kg i.p. | Inhibition | [5] |

| Capsaicin-induced protein extravasation in BALF | 106 µmol/kg i.p. | Inhibition | [5] |

| PAF-induced bronchial hyper-responsiveness | 4.2 µmol/kg i.v. | Significant inhibition | [5] |

C. Preclinical Pharmacokinetics

A study in male rabbits provided initial pharmacokinetic data for this compound.[4]

| Parameter | Intravenous (12 mg/kg) | Oral (12 mg/kg) |

| t₁/₂ (min) | 27.3 | 28.8 |

| Absolute Bioavailability (%) | - | 59.6 |

| Total Body Clearance (ml/min/kg) | 67.06 | - |

| Fraction Unbound (fu) | 54.0% | 54.0% |

| Urinary Recovery (0-48h) | < 1% of dose | < 1% of dose |

IV. Experimental Protocols

A. Acetylcholine-Induced Airway Hyperresponsiveness in Guinea Pigs

This protocol is a generalized procedure based on common practices in the field.

-

Animal Model: Male Dunkin-Hartley guinea pigs are used.

-

Anesthesia: Animals are anesthetized, for example, with an intraperitoneal injection of urethane.

-

Surgical Preparation: The trachea is cannulated for artificial ventilation. A jugular vein is cannulated for drug administration.

-

Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring changes in pulmonary inflation pressure or airway resistance.

-

Experimental Procedure:

-

A baseline of airway pressure/resistance is established.

-

Increasing doses of acetylcholine are administered intravenously or via aerosol.

-

The dose of acetylcholine required to produce a specific increase in airway pressure/resistance (e.g., a 100% increase) is determined.

-

Animals are pre-treated with this compound or vehicle at various time points before the acetylcholine challenge.

-

The effect of this compound on the dose-response curve to acetylcholine is evaluated.

-

B. Inhibition of Eosinophil Infiltration into Bronchoalveolar Lavage Fluid (BALF)

This protocol is a generalized procedure based on common practices in the field.

-

Animal Model and Sensitization: Guinea pigs are actively sensitized to an antigen, such as ovalbumin.

-

Antigen Challenge: Sensitized animals are challenged with an aerosol of the antigen to induce an inflammatory response.

-

Drug Administration: this compound or vehicle is administered at a specified time before or after the antigen challenge.

-

Bronchoalveolar Lavage (BAL): At a predetermined time point after the challenge (e.g., 24 hours), the animals are euthanized, and a BAL is performed by instilling and withdrawing a sterile saline solution into the lungs via a tracheal cannula.

-

Cell Counting and Differentiation: The recovered BALF is centrifuged, and the cell pellet is resuspended. The total number of cells is counted using a hemocytometer. Differential cell counts are performed on cytocentrifuge preparations stained with a suitable stain (e.g., Wright-Giemsa) to determine the number and percentage of eosinophils.

-

Data Analysis: The effect of this compound on the number of eosinophils in the BALF is compared to the vehicle-treated group.

V. Conclusion

The early development of this compound identified it as a promising xanthine derivative with both bronchodilator and anti-inflammatory properties. Its mechanism of action, centered on the inhibition of phosphodiesterases, provides a clear rationale for its observed pharmacological effects. Preclinical studies in relevant animal models have provided quantitative data supporting its potential as a therapeutic agent for respiratory diseases characterized by bronchoconstriction and inflammation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel compounds in this class.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Airway hyperresponsiveness to acetylcholine and to tachykinins after respiratory virus infection in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Airway hyperresponsiveness to acetylcholine induced by aerosolized arachidonic acid metabolites in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability of oral this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Airway responsiveness to intravenous and inhaled acetylcholine in the guinea pig after cigarette smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Targets of Isbufylline in Bronchial Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isbufylline (1,3-dimethyl-7-isobutylxanthine) is a xanthine derivative with recognized bronchodilator properties, positioning it as a compound of interest for the management of obstructive airway diseases. Its mechanism of action, like other methylxanthines, is believed to involve the modulation of key intracellular signaling pathways within bronchial smooth muscle cells. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling cascades.

Core Molecular Targets and Mechanisms of Action

The bronchodilatory effect of this compound is primarily attributed to its action on two main molecular targets within the bronchial smooth muscle: phosphodiesterases and adenosine receptors. Furthermore, evidence suggests a role for the modulation of capsaicin-sensitive sensory nerves.

Phosphodiesterase (PDE) Inhibition

The primary mechanism of action for xanthine derivatives like this compound is the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs).[1][2] PDEs are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] In human airway smooth muscle, PDE3 and PDE4 are the predominant isoenzymes responsible for the hydrolysis of cAMP.[4]

By inhibiting these PDEs, this compound leads to an accumulation of intracellular cAMP.[5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium. This cascade of events results in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[6]

Quantitative Data on this compound's Functional Effects:

| Experimental Model | Agonist | This compound IC50 (µM) | 95% Confidence Limits (µM) | Reference |

| Guinea-pig bronchial preparations | Capsaicin (0.3 µM) | 21 | 19-25 | [7] |

| Guinea-pig bronchial preparations | Carbachol (0.3 µM) | 36 | 30-43 | [7] |

| Guinea-pig isolated bronchi (NANC response) | Electrical Field Stimulation | 47 | - | [7] |

| Guinea-pig bronchial preparations | Neurokinin A (0.1 µM) | > 100 | - | [7] |

Signaling Pathway for PDE Inhibition by this compound:

Adenosine Receptor Antagonism

Xanthine derivatives are known to be antagonists of adenosine receptors.[8] Adenosine can induce bronchoconstriction in asthmatic individuals, and this effect is thought to be mediated primarily through A1 and A2B adenosine receptors on mast cells and airway smooth muscle.[9][10] By blocking these receptors, this compound may prevent adenosine-induced bronchoconstriction. However, the specific binding affinities of this compound for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) in bronchial smooth muscle have not been reported.

Putative Adenosine Receptor Antagonism Pathway:

Modulation of Capsaicin-Sensitive Sensory Nerves

In vitro and in vivo studies have demonstrated that this compound inhibits bronchoconstrictor responses induced by capsaicin.[7] Capsaicin activates sensory nerves, leading to the release of neuropeptides such as Substance P and Neurokinin A, which are potent bronchoconstrictors.[11][12] this compound's ability to counteract capsaicin-induced bronchoconstriction suggests an additional mechanism of action involving the modulation of these sensory nerve pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's molecular targets. Below are generalized methodologies for key experiments.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against specific PDE isoenzymes.

Methodology:

-

Preparation of Bronchial Smooth Muscle Homogenate: Human or animal bronchial smooth muscle tissue is dissected, cleaned, and homogenized in a suitable buffer. The homogenate is then centrifuged to separate the cytosolic fraction containing the PDE enzymes.

-

PDE Isoenzyme Separation (Optional): To assess inhibition of specific isoenzymes, the cytosolic fraction can be subjected to ion-exchange chromatography to separate the different PDE families.[13]

-

PDE Activity Assay: The assay is typically performed in a multi-well plate format.

-

A reaction mixture is prepared containing a known concentration of the PDE enzyme preparation, a specific cyclic nucleotide substrate ([3H]cAMP or [3H]cGMP), and varying concentrations of this compound.

-

The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.

-

The reaction is terminated by the addition of a stop solution, often by boiling.

-

The product of the reaction ([3H]AMP or [3H]GMP) is then converted to its corresponding nucleoside ([3H]adenosine or [3H]guanosine) by the addition of snake venom nucleotidase.

-

The radiolabeled nucleoside is separated from the unreacted radiolabeled cyclic nucleotide using anion-exchange chromatography.

-

The amount of radioactivity in the eluate is quantified by liquid scintillation counting, which is proportional to the PDE activity.

-

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of this compound. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

Experimental Workflow for PDE Inhibition Assay:

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells expressing a specific adenosine receptor subtype (e.g., CHO or HEK293 cells) or from bronchial smooth muscle tissue are prepared by homogenization and centrifugation.

-

Radioligand Binding Assay:

-

The membrane preparation is incubated with a specific radiolabeled ligand for the adenosine receptor subtype of interest (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

-

Competition binding experiments are performed by including varying concentrations of unlabeled this compound in the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 value for this compound is determined from the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Intracellular cAMP Measurement

Objective: To measure the effect of this compound on intracellular cAMP levels in bronchial smooth muscle cells.

Methodology:

-

Cell Culture: Primary human bronchial smooth muscle cells or a suitable cell line are cultured in multi-well plates.

-

Cell Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with varying concentrations of this compound, an adenylyl cyclase activator (e.g., forskolin) as a positive control, or vehicle.

-

Cell Lysis and cAMP Quantification: After the treatment period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit.

-

Data Analysis: The change in intracellular cAMP concentration in response to this compound treatment is calculated and compared to control conditions.

Conclusion and Future Directions

This compound exerts its bronchodilatory effects on bronchial smooth muscle primarily through the inhibition of phosphodiesterases, leading to an increase in intracellular cAMP. While its functional effects on smooth muscle contraction are documented, there is a notable gap in the literature regarding its specific inhibitory profile against PDE isoenzymes and its binding affinities for adenosine receptor subtypes in this tissue. Future research should focus on elucidating these specific molecular interactions to provide a more complete understanding of this compound's pharmacological profile. Such studies will be invaluable for the rational design and development of more selective and efficacious therapies for obstructive airway diseases.

References

- 1. Pharmacology and Structure of Isolated Conformations of the Adenosine A2A Receptor Define Ligand Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Chronic theophylline treatment in vivo increases high affinity adenosine A1 receptor binding and sensitivity to exogenous adenosine in the in vitro hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Molecular Modeling of Agonist Binding in Light of the Crystallographic Structure of an Agonist-Bound A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity chromatography of A1 adenosine receptors of rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular modeling of adenosine receptors. The ligand binding site on the rat adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subthreshold doses of specific phosphodiesterase type 3 and 4 inhibitors enhance the pulmonary vasodilatory response to nebulized prostacyclin with improvement in gas exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase; PDE3 & PDE4 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Adenosine A2a Receptor Stability: Effects of Ligands and Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

Isbufylline: An In-Depth Technical Guide on its Potential Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isbufylline, a xanthine derivative, has demonstrated notable anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the existing data on this compound's anti-inflammatory effects, its proposed mechanisms of action, and detailed experimental protocols for its evaluation. The primary mechanisms are believed to involve the inhibition of phosphodiesterases (PDEs) and potential modulation of adenosine receptors, leading to the suppression of inflammatory cell infiltration and mediator release. This document aims to serve as a detailed resource for researchers and professionals in drug development interested in the therapeutic potential of this compound in inflammatory diseases.

Introduction

This compound (1,3-dimethyl-7-isobutylxanthine) is a methylxanthine derivative that has been investigated for its bronchodilatory and anti-inflammatory activities.[1] Like other xanthines, such as theophylline, this compound's pharmacological effects are attributed to its ability to inhibit phosphodiesterases and interact with adenosine receptors.[2][3] This guide focuses on the anti-inflammatory properties of this compound, presenting available quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways.

Mechanism of Action

The anti-inflammatory effects of this compound are thought to be mediated through two primary pathways:

-

Phosphodiesterase (PDE) Inhibition: this compound, as a xanthine derivative, is expected to inhibit various PDE isoenzymes.[4] Inhibition of PDEs, particularly PDE4, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and inactivate key components of inflammatory signaling pathways, ultimately leading to a reduction in the production of pro-inflammatory mediators.[5]

-

Adenosine Receptor Antagonism: Xanthines are known to be non-selective antagonists of adenosine receptors (A1, A2A, A2B, and A3).[2][3] Adenosine plays a complex role in inflammation, and its effects are receptor-subtype dependent. By blocking these receptors, this compound may modulate downstream signaling cascades that are involved in inflammatory responses.

Signaling Pathway Diagrams

Quantitative Data

The following tables summarize the available quantitative data on the anti-inflammatory and related activities of this compound.

Table 1: In Vitro Inhibitory Effects of this compound

| Parameter | Model System | IC50 (µM) | Reference(s) |

| Capsaicin-induced bronchoconstriction | Guinea-pig isolated bronchi | 21 (19-25, 95% CI) | [6] |

| Carbachol-induced bronchoconstriction | Guinea-pig isolated bronchi | 36 (30-43, 95% CI) | [6] |

| Neurokinin A-induced bronchospasm | Guinea-pig isolated bronchi | > 100 | [6] |

| Non-adrenergic non-cholinergic (NANC) response | Guinea-pig isolated bronchi | 47 | [6] |

Table 2: In Vivo Anti-inflammatory Effects of this compound in Guinea Pigs

| Effect | Model | Dose | Route | Outcome | Reference(s) |

| Inhibition of eosinophil infiltration | Platelet Activating Factor (PAF)-induced | 106 µmol/kg | i.p. | Significant inhibition | [7] |

| Inhibition of eosinophil infiltration | Antigen-induced | 106 µmol/kg | i.p. | Significant inhibition | [7] |

| Inhibition of plasma protein extravasation | Capsaicin-induced | 106 µmol/kg | i.p. | Significant inhibition | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

In Vivo Models of Airway Inflammation in Guinea Pigs

Objective: To assess the effect of this compound on inflammatory cell infiltration and plasma protein extravasation in the airways.

Experimental Workflow:

Protocol for Antigen-Induced Eosinophil Infiltration:

-

Animal Sensitization: Actively immunize male Dunkin-Hartley guinea pigs with an intraperitoneal injection of ovalbumin.

-

Drug Administration: Administer this compound (e.g., 106 µmol/kg, i.p.) or vehicle control one hour prior to antigen challenge.

-

Antigen Challenge: Expose the animals to an aerosol of ovalbumin.

-

Bronchoalveolar Lavage (BAL): 24 hours after the challenge, anesthetize the animals and perform BAL by instilling and retrieving phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.

-

Cell Analysis: Centrifuge the BAL fluid and resuspend the cell pellet. Perform a total and differential cell count to determine the number of eosinophils.

Protocol for Capsaicin-Induced Plasma Protein Extravasation:

-

Animal Preparation: Anesthetize male Dunkin-Hartley guinea pigs.

-

Drug Administration: Administer this compound (e.g., 106 µmol/kg, i.p.) or vehicle control.

-

Induction of Extravasation: Inject capsaicin intravenously to induce plasma protein extravasation in the airways.

-

Measurement of Extravasation: Perform BAL and measure the concentration of protein (e.g., albumin) in the BAL fluid using a suitable assay (e.g., Bradford or BCA protein assay).

In Vitro Bronchoconstriction Assays

Objective: To determine the inhibitory effect of this compound on agonist-induced contractions of airway smooth muscle.

Experimental Workflow:

Protocol:

-

Tissue Preparation: Isolate bronchial rings from male Dunkin-Hartley guinea pigs and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Tension Application: Apply an optimal resting tension to the tissues and allow them to equilibrate.

-

Contraction Induction: Induce a stable contraction with an agonist such as capsaicin or carbachol.

-

This compound Treatment: Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.

-

Data Analysis: Record the relaxation responses and calculate the concentration of this compound required to produce 50% inhibition of the agonist-induced contraction (IC50).

Discussion and Future Directions

The available data strongly suggest that this compound possesses significant anti-inflammatory properties, particularly in the context of airway inflammation. Its ability to inhibit eosinophil infiltration and plasma protein extravasation in vivo highlights its potential as a therapeutic agent for inflammatory respiratory diseases.

However, a comprehensive understanding of this compound's anti-inflammatory profile requires further investigation. Key areas for future research include:

-

PDE Isoform Selectivity: Determining the IC50 values of this compound for a panel of PDE isoforms (PDE1-11) is crucial to elucidate its precise mechanism of action and to predict its therapeutic window and potential side effects.

-

Adenosine Receptor Affinity: Quantifying the binding affinities (Ki) of this compound for all adenosine receptor subtypes (A1, A2A, A2B, A3) will clarify its role as a potential adenosine receptor modulator.

-

Intracellular Signaling Pathways: Investigating the direct effects of this compound on key inflammatory signaling cascades, such as the NF-κB and MAPK pathways, in relevant inflammatory cells (e.g., macrophages, eosinophils, mast cells) will provide a more detailed mechanistic understanding.

-

Cytokine Suppression: Measuring the IC50 values for this compound's inhibition of the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from stimulated inflammatory cells will provide a quantitative measure of its anti-inflammatory potency.

Conclusion

This compound is a promising anti-inflammatory agent with demonstrated efficacy in preclinical models of airway inflammation. Its mechanism of action is likely multifaceted, involving the inhibition of phosphodiesterases and potential modulation of adenosine receptors. Further detailed in vitro and in vivo studies are warranted to fully characterize its pharmacological profile and to explore its therapeutic potential for the treatment of a range of inflammatory conditions. This technical guide provides a foundation of the current knowledge and a roadmap for future research endeavors.

References

- 1. This compound | C11H16N4O2 | CID 65681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The low KM-phosphodiesterase inhibitor denbufylline enhances neuronal excitability in guinea pig hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of Adenosine Receptors: Recent Advancements [mdpi.com]

- 5. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a xanthine derivative, inhibits bronchoconstrictor responses produced by stimulation of capsaicin-sensitive sensory nerves in guinea-pig: 'In vitro' and 'in vivo' evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a new xanthine derivative, inhibits airway hyperresponsiveness and airway inflammation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Isbufylline: A Technical Overview of its Chemical Properties and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isbufylline (1,3-dimethyl-7-isobutylxanthine) is a xanthine derivative with potential therapeutic applications as a bronchodilator and anti-inflammatory agent. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, mechanism of action, and pharmacological effects. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of xanthine derivatives in respiratory and inflammatory diseases.

Chemical and Physical Properties

This compound is a synthetic xanthine derivative. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 90162-60-0 | |

| Molecular Formula | C₁₁H₁₆N₄O₂ | |

| Molecular Weight | 236.27 g/mol | |

| IUPAC Name | 1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |

| Synonyms | 7-Isobutyltheophylline, 1,3-Dimethyl-7-isobutylxanthine |

Pharmacological Profile

This compound exhibits both bronchodilator and anti-inflammatory properties, which have been primarily investigated in pre-clinical models of airway disease.

Bronchodilator Activity

As a xanthine derivative, this compound is expected to induce smooth muscle relaxation, leading to bronchodilation. This effect is beneficial in respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).

Anti-inflammatory Effects

Studies have demonstrated the anti-inflammatory potential of this compound in animal models. Notably, it has been shown to inhibit airway hyperresponsiveness and inflammation in guinea pigs[1]. A key finding is its ability to inhibit the infiltration of eosinophils into the bronchoalveolar lavage fluid following challenges with platelet-activating factor (PAF) or antigens[1]. Eosinophils are key inflammatory cells in allergic asthma, and their inhibition is a significant therapeutic target.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in publicly available literature. However, based on its chemical structure as a xanthine derivative, its pharmacological effects are likely mediated through the following pathways:

-

Inhibition of Phosphodiesterases (PDEs): Xanthines are known non-selective inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound would increase intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects. Increased cAMP in airway smooth muscle cells promotes relaxation and bronchodilation. In inflammatory cells, elevated cAMP levels can suppress their activation and the release of pro-inflammatory mediators. The specific PDE subtypes targeted by this compound have not been definitively identified in the available literature.

-

Antagonism of Adenosine Receptors: Xanthines can also act as antagonists at adenosine receptors. Adenosine is a signaling molecule that can promote bronchoconstriction and inflammation in the airways. By blocking adenosine receptors, this compound could contribute to its bronchodilator and anti-inflammatory effects.

Signaling Pathway of a Non-Selective Phosphodiesterase Inhibitor

The following diagram illustrates the general signaling pathway for a non-selective phosphodiesterase inhibitor like a xanthine derivative.

Synthesis

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not available in the public domain. The following are representative protocols for the types of in vivo and in vitro assays that would be used to characterize the anti-inflammatory and bronchodilator effects of a compound like this compound.

In Vivo Model of Airway Hyperresponsiveness in Guinea Pigs

This protocol is a generalized procedure for inducing and measuring airway hyperresponsiveness.

-

Animal Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin, through intraperitoneal injections with an adjuvant like aluminum hydroxide.

-

Allergen Challenge: After a sensitization period, animals are challenged with an aerosolized solution of the allergen to induce an inflammatory response in the airways.

-

Drug Administration: this compound or a vehicle control is administered to the animals at a specified time before or after the allergen challenge, typically via intraperitoneal injection or oral gavage.

-

Measurement of Airway Responsiveness: At a defined time point after the challenge (e.g., 24 hours), airway responsiveness is assessed. This is often done by measuring changes in bronchoconstriction in response to a bronchoconstricting agent like histamine or methacholine. Parameters such as specific airway resistance and dynamic lung compliance are measured.

-

Bronchoalveolar Lavage (BAL): Following the measurement of airway responsiveness, a bronchoalveolar lavage is performed to collect cells and fluid from the lungs.

-

Cell Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) are performed to assess the inflammatory infiltrate.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against PDE enzymes.

-

Enzyme and Substrate Preparation: Recombinant human PDE enzymes (specific isoforms can be tested) and a fluorescently labeled cAMP or cGMP substrate are prepared in an appropriate assay buffer.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Assay Reaction: The PDE enzyme, the test compound (this compound), and the fluorescent substrate are incubated together in a microplate.

-

Detection: The reaction is stopped, and the amount of hydrolyzed substrate is measured using a fluorescence plate reader. The inhibitory activity of this compound is determined by comparing the signal in the presence of the compound to the control wells.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Clinical Data

A thorough search of clinical trial registries and the scientific literature did not reveal any clinical trial data for this compound. Its development status and potential for clinical use are therefore unknown.

Conclusion

This compound is a xanthine derivative with demonstrated bronchodilator and anti-inflammatory properties in preclinical models. Its likely mechanism of action involves the non-selective inhibition of phosphodiesterases and potentially the antagonism of adenosine receptors. While the initial preclinical data are promising for its use in respiratory diseases, a lack of detailed mechanistic studies, specific synthesis protocols, and the absence of any clinical trial data limit a full assessment of its therapeutic potential. Further research would be required to delineate its specific molecular targets and to evaluate its safety and efficacy in humans.

References

Preliminary In-Vitro Evaluation of Isbufylline Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the in-vitro evaluation of Isbufylline's cytotoxic potential. As of the latest literature review, there is a notable scarcity of direct research on the cytotoxicity of this compound. Therefore, this guide extrapolates potential mechanisms and testing strategies from studies on structurally related xanthine derivatives, such as theophylline. The experimental protocols and data presented are illustrative and intended to serve as a template for future research.

Introduction

This compound, or 1,3-dimethyl-7-isobutylxanthine, is a xanthine derivative. While its primary pharmacological activities have been explored in other contexts, its potential as a cytotoxic agent remains largely uninvestigated. The structural similarity of this compound to other methylxanthines, like theophylline, which have demonstrated anti-cancer properties, provides a rationale for evaluating its cytotoxic effects.[1][2] This guide outlines a comprehensive in-vitro approach to assess the cytotoxicity of this compound, detailing experimental protocols, data presentation strategies, and potential mechanistic pathways.

Postulated Mechanisms of Action

Based on the known bioactivities of related xanthine derivatives, the cytotoxic effects of this compound, if any, might be mediated through several mechanisms:

-

Induction of Apoptosis: Theophylline has been shown to induce apoptosis in various cancer cell lines, including B-chronic lymphocytic leukemia and eosinophils.[3][4] This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: Some xanthine derivatives can interfere with the cell cycle, leading to an arrest at different phases and preventing cancer cell proliferation.

-

Modulation of Signaling Pathways: Key signaling molecules that could be influenced by this compound include:

-

Cyclic AMP (cAMP): As a xanthine, this compound may act as a phosphodiesterase (PDE) inhibitor, leading to increased intracellular cAMP levels, which can have pro-apoptotic effects in some cancer cells.[5]

-

p53: Theophylline has been observed to modulate the splicing of p53, a critical tumor suppressor gene, leading to the production of pro-apoptotic isoforms.[1]

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival. Xanthine derivatives have been shown to alter this balance in favor of apoptosis.[6][7]

-

Experimental Protocols for Cytotoxicity Assessment

A tiered approach is recommended to systematically evaluate the in-vitro cytotoxicity of this compound.

Cell Viability and Proliferation Assays

These initial assays are crucial for determining the concentration-dependent effects of this compound on cancer cell lines.

3.1.1. MTT Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

3.1.2. LDH Release Assay

-

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay quantifies the amount of LDH in the medium as an indicator of cytotoxicity.

-